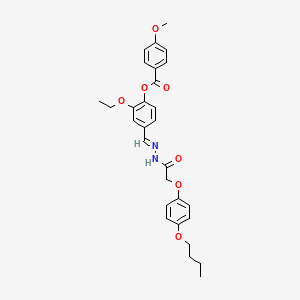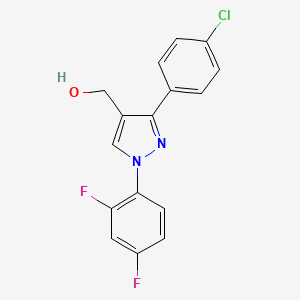
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((4-ブトキシフェノキシ)アセチル)カルボヒドラゾノイル)-2-エトキシフェニル 4-メトキシベンゾアート: は、複雑な有機化合物です。その構造は、中央に4-メトキシベンゾアートコアがあり、それに追加の官能基が結合しています。この化合物のユニークな配置は、科学的な探求にとって興味深いものとなっています。
2. 製法
合成経路:
方法 1: 1つの合成経路は、4-メトキシ安息香酸と2-エトキシベンゾイルクロリドを縮合させ、次にヒドラジン水和物と反応させてヒドラゾン中間体を形成することです。その後、アセチル化を行い、4-ブトキシフェノールとカップリングすることで、目的の化合物が得られます。
方法 2: もう1つの方法は、同様のヒドラゾン形成を使用しますが、4-ブトキシベンゾイルクロリドを原料として使用します。
反応条件:
- 反応は、無水条件下で行われます。
- ジクロロメタンやジメチルホルムアミドなどの溶媒が一般的に使用されます。
- 触媒または塩基を介したステップが含まれる場合があります。
工業生産:
- 大規模な工業生産に関する情報は限られています。研究者は主にその合成経路に焦点を当てています。
3. 化学反応解析
反応性: この化合物は、酸化、還元、置換など、さまざまな反応を起こす可能性があります。
一般的な試薬と条件:
主な生成物: これらの反応は、官能基が改変された誘導体を生成し、溶解性、安定性、生物活性に影響を与えます。
4. 科学研究への応用
化学: ヒドラゾンの化学と反応性を研究するためのモデル化合物として使用されます。
生物学: 抗菌性や抗腫瘍性などの潜在的な生物活性を調査されています。
医学: 薬理作用と潜在的な医薬品開発を研究しています。
工業: 希少性と複雑さのため、用途は限られています。
準備方法
Synthetic Routes:
Method 1: One synthetic route involves the condensation of 4-methoxybenzoic acid with 2-ethoxybenzoyl chloride, followed by reaction with hydrazine hydrate to form the hydrazone intermediate. Subsequent acetylation and coupling with 4-butoxyphenol yield the target compound.
Method 2: Another approach employs a similar hydrazone formation, but with 4-butoxybenzoyl chloride as the starting material.
Reaction Conditions:
- Reactions occur under anhydrous conditions.
- Solvents like dichloromethane or dimethylformamide are commonly used.
- Catalysts or base-mediated steps may be involved.
Industrial Production:
- Limited information is available regarding large-scale industrial production. Researchers primarily focus on its synthetic pathways.
化学反応の分析
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, impacting solubility, stability, and biological activity.
科学的研究の応用
Chemistry: Used as a model compound for studying hydrazone chemistry and reactivity.
Biology: Investigated for potential bioactivity, including antimicrobial or antitumor properties.
Medicine: Research explores its pharmacological effects and potential drug development.
Industry: Limited applications due to its rarity and complexity.
作用機序
標的: この化合物は、細胞レセプターまたは酵素と相互作用する可能性があります。
経路: 特定の経路を解明するためには、さらなる研究が必要です。
6. 類似化合物の比較
ユニークな特徴: 4-メトキシベンゾアート、エトキシフェニル、ブトキシフェノキシ基の組み合わせにより、他の化合物と区別されます。
類似化合物:
この化合物はまだ比較的未解明であり、さらなる研究によってその可能性が明らかになるでしょう
類似化合物との比較
Unique Features: Its combination of 4-methoxybenzoate, ethoxyphenyl, and butoxyphenoxy groups sets it apart.
Similar Compounds:
Remember that this compound remains relatively unexplored, and further research will unveil its full potential
特性
CAS番号 |
769150-24-5 |
|---|---|
分子式 |
C29H32N2O7 |
分子量 |
520.6 g/mol |
IUPAC名 |
[4-[(E)-[[2-(4-butoxyphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C29H32N2O7/c1-4-6-17-36-24-12-14-25(15-13-24)37-20-28(32)31-30-19-21-7-16-26(27(18-21)35-5-2)38-29(33)22-8-10-23(34-3)11-9-22/h7-16,18-19H,4-6,17,20H2,1-3H3,(H,31,32)/b30-19+ |
InChIキー |
NOHDIBNMFNLOAX-NDZAJKAJSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OCC |
正規SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015975.png)
![N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12015984.png)



![1-[(E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12016000.png)
![[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016005.png)
![2-iodo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12016006.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12016013.png)



